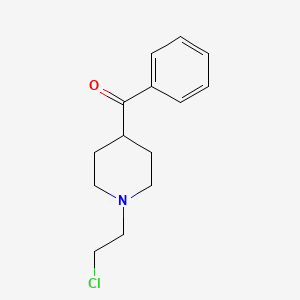
(1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-chloroethyl and benzoyl groups in this compound makes it a unique and valuable molecule in various scientific and industrial applications.
準備方法
The synthesis of (1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone typically involves the reaction of piperidine with 2-chloroethyl chloride and benzoyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Synthetic Route:
Starting Materials: Piperidine, 2-chloroethyl chloride, benzoyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: Piperidine is first reacted with 2-chloroethyl chloride to form 1-(2-chloroethyl)piperidine. This intermediate is then reacted with benzoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
(1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols. Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The benzoyl group can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted piperidine derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in amines or alcohols.
科学的研究の応用
(1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the inhibition of biological processes. The benzoyl group may enhance the compound’s binding affinity to its targets, thereby increasing its potency.
Molecular Targets and Pathways:
Proteins: The compound can modify cysteine residues in proteins, affecting their function.
DNA: It can alkylate DNA bases, leading to the disruption of DNA replication and transcription.
類似化合物との比較
(1-(2-Chloroethyl)piperidin-4-yl)(phenyl)methanone can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Both compounds contain a chloroethyl group, but CCNU has a nitrosourea moiety, making it a potent alkylating agent used in cancer therapy.
Carmustine: Another chloroethyl-containing compound used in chemotherapy. It forms DNA cross-links, preventing DNA replication.
Chlorambucil: A nitrogen mustard derivative with a chloroethyl group, used as an anticancer agent.
Uniqueness: this compound is unique due to its combination of the piperidine ring, chloroethyl group, and benzoyl group, which confer distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to undergo various chemical reactions and interact with specific molecular targets, making it a valuable tool in scientific research and industrial processes.
特性
分子式 |
C14H18ClNO |
|---|---|
分子量 |
251.75 g/mol |
IUPAC名 |
[1-(2-chloroethyl)piperidin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C14H18ClNO/c15-8-11-16-9-6-13(7-10-16)14(17)12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChIキー |
LZFQPFGGUFULHI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


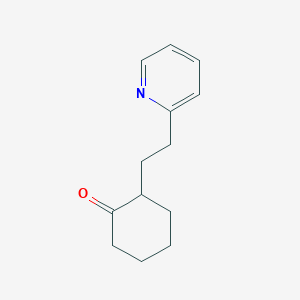
![6-[Methyl(3,3,3-trifluoropropyl)carbamoyl]nicotinic acid](/img/structure/B8380283.png)
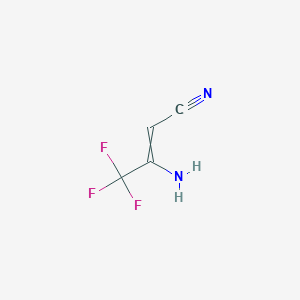
![3-Bromo-7-isobutyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B8380304.png)
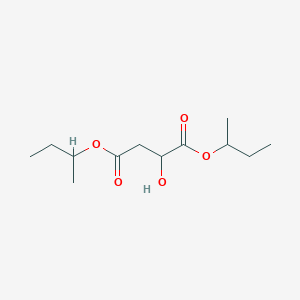
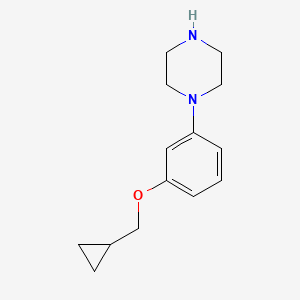


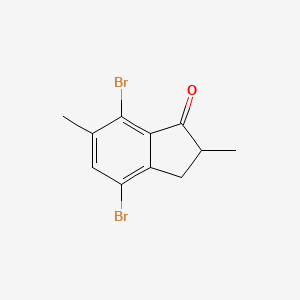
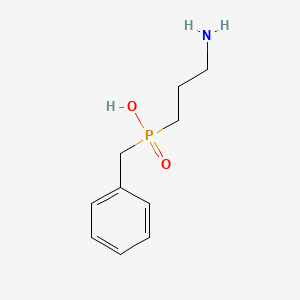
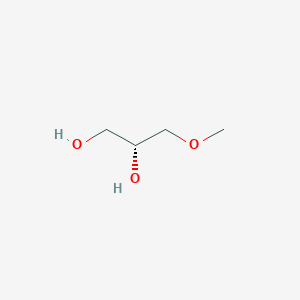
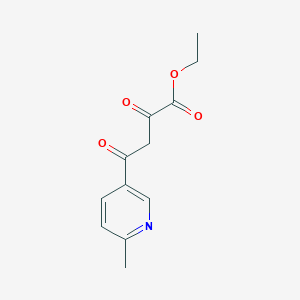
![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one](/img/structure/B8380366.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B8380370.png)
